molecular formula C14H17NO6 B1262251 Passiedulin

Passiedulin

Cat. No. B1262251
M. Wt: 295.29 g/mol
InChI Key: ZKSZEJFBGODIJW-YHBOFVJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Passiedulin is a natural product found in Passiflora edulis with data available.

Scientific Research Applications

Anxiolytic and Sedative Properties

Research has shown that Passiflora edulis possesses anxiolytic-like effects at lower doses and sedative-like activities at higher doses. The aerial part of Passiflora edulis f. flavicarpa, in particular, demonstrated these properties in studies using animal models. Flavonoids were identified as important active constituents contributing to these effects (Deng et al., 2010).

Antidepressant-like Effects

Cycloartane triterpenoid saponins extracted from Passiflora edulis Sims have shown antidepressant-like effects in preclinical models. These findings suggest the potential of cycloartane triterpenoid as a major component contributing to the antidepressant-like activity of Passiflora edulis (Wang et al., 2013).

Anti-inflammatory Effects

The aqueous lyophilized extract from the leaves of Passiflora edulis var. flavicarpa Degener exhibited significant anti-inflammatory effects in a mouse model of pleurisy induced by various inflammatory agents. This study indicates the potential of Passiflora edulis in treating inflammatory conditions (Montanher et al., 2007).

Neuropharmacological Activity

The neuropharmacological activities of the pericarp of Passiflora edulis flavicarpa Degener were investigated, revealing anxiolytic-like effects. The presence of C-glycosylflavonoids in the extracts was associated with these central effects, suggesting the therapeutic potential of Passiflora edulis in treating central nervous system disorders (Sena et al., 2009).

properties

Product Name

Passiedulin

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

(2R)-2-phenyl-2-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile

InChI

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12+,13+,14+/m0/s1

InChI Key

ZKSZEJFBGODIJW-YHBOFVJASA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O

synonyms

passiedulin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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